(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
Overview
Description
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is an organic compound with the molecular formula C7H3BrF4O It is characterized by the presence of a bromine atom and four fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol typically involves the reduction of (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxymethyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde or (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to (4-Bromo-2,3,5,6-tetrafluorophenyl)methane using strong reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
- Oxidation products include (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde and (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid.
- Reduction products include (4-Bromo-2,3,5,6-tetrafluorophenyl)methane.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
- (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde
- (4-Bromo-2,3,5,6-tetrafluorophenyl)formic acid
- (4-Bromo-2,3,5,6-tetrafluorophenyl)methane
Comparison: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is unique due to the presence of a hydroxymethyl group, which imparts different chemical properties compared to its analogs. For example, (4-Bromo-2,3,5,6-tetrafluorophenyl)formaldehyde contains an aldehyde group, making it more reactive in oxidation reactions, while (4-Bromo-2,3,5,6-tetrafluorophenyl)methane lacks the hydroxyl functionality, affecting its solubility and reactivity.
Properties
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKYTKGBSRIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546336 | |
Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75865-45-1 | |
Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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